Product packaging for SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE(Cat. No.:CAS No. 15607-89-3)

SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE

Cat. No.: B096744
CAS No.: 15607-89-3
M. Wt: 298.29 g/mol
InChI Key: RRCYPDDIDYVEIW-UHFFFAOYSA-N
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Description

Sulfur bromopentafluoride (chemical formula: SBrF₅) is a halogenated sulfur compound hypothesized to exhibit a trigonal bipyramidal molecular geometry, with bromine and fluorine atoms bonded to a central sulfur atom. While direct experimental data on this compound are scarce in publicly available literature, its structure suggests similarities to other sulfur halides, such as sulfur hexafluoride (SF₆) and sulfur tetrafluoride (SF₄). Sulfur typically adopts oxidation states of +2, +4, or +6 in its compounds , and in SBrF₅, sulfur likely assumes a +6 oxidation state. Such halogenated sulfur compounds are often used in industrial applications, including electrical insulation and reactive intermediates, though specific applications for SBrF₅ remain undocumented in the provided sources .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O5 B096744 SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE CAS No. 15607-89-3

Properties

CAS No.

15607-89-3

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

8-hydroxy-7-methoxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-17-12(15(13)18)7-8-14(21-2)16(17)19/h3-9,19H,1-2H3

InChI Key

RRCYPDDIDYVEIW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)OC

Synonyms

SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE

Origin of Product

United States

Preparation Methods

Reaction Conditions and Parameters

The reaction is conducted under autogenous pressure in a temperature range of 50–180°C , with optimal yields achieved between 100–150°C . Key parameters include:

ParameterRangeOptimal Value
Temperature50–180°C100–150°C
SF₄/BrF₅ molar ratio0.1:1 to 10:14:1
Br₂/BrF₅ molar ratio1:1 to 10:12:1
Reaction time1 hour to several days24 hours (at 150°C)

Higher temperatures (>150°C) require excess bromine to prevent decomposition, while lower temperatures necessitate longer reaction times. The use of nickel, steel, or stainless steel reactors is critical due to the corrosive nature of reactants.

Mechanistic Considerations

The reaction proceeds through a radical mechanism, where BrF₅ acts as both a fluorinating agent and a catalyst. Quantum-chemical studies suggest that the square pyramidal geometry of BrF₅ facilitates fluorine transfer to SF₄, forming intermediate SF₅ radicals that combine with bromine. The stereochemical activity of bromine’s lone pairs in BrF₅ may enhance its reactivity in this system.

Preparation of Bromine Pentafluoride (BrF₅)

BrF₅, a key reactant, is synthesized via two primary routes:

Direct Fluorination of Bromine

At temperatures exceeding 150°C , bromine reacts with excess fluorine gas:

Br2+5F22BrF5\text{Br}2 + 5\text{F}2 \rightarrow 2\text{BrF}_5

This method is scalable for industrial production but requires careful handling of toxic F₂ gas.

Potassium Bromide Route

For laboratory-scale synthesis, potassium bromide (KBr) reacts with fluorine:

KBr+3F2KF+BrF5\text{KBr} + 3\text{F}2 \rightarrow \text{KF} + \text{BrF}5

This route minimizes impurities like BrF₃, which can interfere with SF₅Br synthesis.

Product Isolation and Purification

Post-reaction, SF₅Br is isolated through fractional codistillation or cold trapping. The reaction mixture typically contains unreacted SF₄, Br₂, and BrF₅, which are separated as follows:

  • Condensation : The mixture is cooled to -78°C to liquefy SF₅Br (b.p. -13°C ) while allowing gaseous Br₂ (b.p. 59°C ) and SF₄ (b.p. -38°C ) to evaporate.

  • Distillation : Residual BrF₅ (b.p. 40°C ) is removed via fractional distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of SULFUR BROMOPENTAFLUORIDE PLEASE INQUIRE involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with estrogen receptors, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Sulfur Halides

Compound Formula Oxidation State of S Physical State (25°C) Stability Key Reactivity Applications
Sulfur bromopentafluoride SBrF₅ +6 Hypothesized liquid/gas Likely thermally unstable Reacts with water, metals, organics Unknown; potential fluorinating agent
Sulfur hexafluoride SF₆ +6 Gas Highly stable Inert under standard conditions Electrical insulation, tracer gas
Sulfur tetrafluoride SF₄ +4 Gas Reactive Hydrolyzes violently with water Fluorinating agent in synthesis
Sulfur dioxide SO₂ +4 Gas Stable Forms acid rain with water Preservative, refrigerant
Sulfur trioxide SO₃ +6 Liquid Hygroscopic Forms sulfuric acid with water Sulfuric acid production

Key Observations:

Oxidation State and Reactivity :

  • SBrF₅ and SF₆ share sulfur’s +6 oxidation state, but SBrF₅’s bromine substituent may reduce stability compared to SF₆’s fully fluorinated structure. Bromine’s larger atomic radius and lower electronegativity could increase reactivity, analogous to SF₄’s behavior .
  • SF₄ (+4 oxidation state) is highly reactive, hydrolyzing explosively with water. SBrF₅ may exhibit similar hydrolytic instability, forming HBr and HF .

Thermal and Chemical Stability :

  • SF₆’s stability arises from its symmetrical structure and strong S-F bonds. In contrast, SBrF₅’s mixed halogenation (Br and F) may introduce steric and electronic strain, reducing thermal stability .
  • Sulfur oxides (SO₂, SO₃) are more stable due to resonance stabilization and industrial relevance, but they lack the halogen-based reactivity of SBrF₅ .

Q & A

Q. What statistical approaches reconcile discrepancies in SBrF₅’s vibrational spectra?

  • Methodology: Principal component analysis (PCA) clusters spectra by experimental conditions (e.g., laser power, resolution). Bootstrapping validates peak assignments. Collaborative inter-laboratory studies, as outlined in IUPAC protocols, establish standardized calibration practices .

Literature Review and Synthesis

Q. How can systematic reviews optimize data extraction from heterogeneous SBrF₅ studies?

  • Methodology: PRISMA guidelines for screening literature (PubMed, SciFinder). Codebook variables: synthesis method, purity, instrumentation. Use Covidence software for risk-of-bias assessment. Data gaps (e.g., thermodynamic data above 500 K) should trigger targeted quantum chemistry calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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